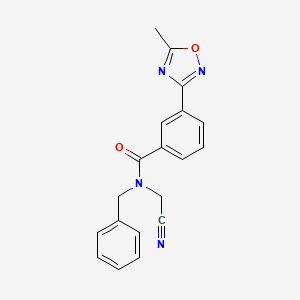

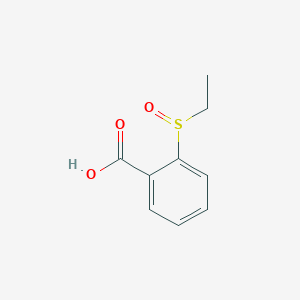

3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide, also known as FLAP inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. FLAP inhibitor has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating various cellular processes.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

- Chemical Synthesis and Analysis: Several studies focus on the synthesis and chemical analysis of compounds with structural similarities, emphasizing their potential in medicinal chemistry and materials science. For instance, derivatives of fluoroarenes and pyrazoles have been synthesized and characterized, suggesting a framework for developing novel compounds with specific properties (Surmont et al., 2011); (Manolov et al., 2021).

Potential Biological Applications

- Antidiabetic Agents: A study synthesized fluoropyrazolesulfonylurea and thiourea derivatives, demonstrating significant antidiabetic activity, which could indicate a pathway for exploring the biological activity of similar compounds (Faidallah et al., 2016).

- Anticancer and Anti-Inflammatory Properties: Certain synthesized compounds, including those with fluorine substitutions, have been evaluated for their anticancer and anti-inflammatory properties, suggesting the therapeutic potential of fluoro-substituted compounds in drug discovery (Küçükgüzel et al., 2013).

Material Science and Sensing Applications

- Fluorescent Sensing: Derivatives of fluorinated compounds have been utilized in the development of sensors, indicating potential applications of similar compounds in analytical chemistry and environmental monitoring (Hirai et al., 2016).

Propiedades

IUPAC Name |

3-(2-fluorophenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS/c19-14-5-2-1-4-13(14)7-8-17(23)22-12-15-18(21-10-9-20-15)16-6-3-11-24-16/h1-6,9-11H,7-8,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEFBOGBTAQYPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC2=NC=CN=C2C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

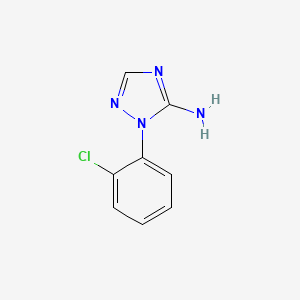

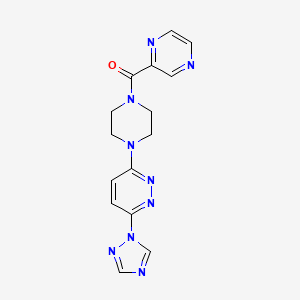

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2683649.png)

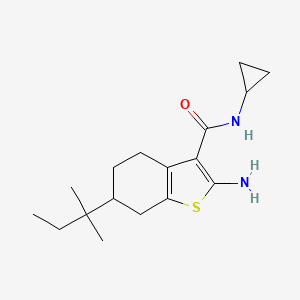

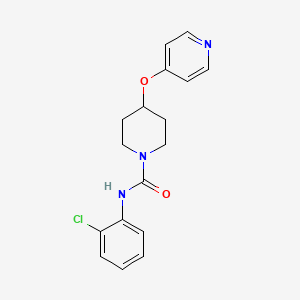

![N-[2-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2683650.png)

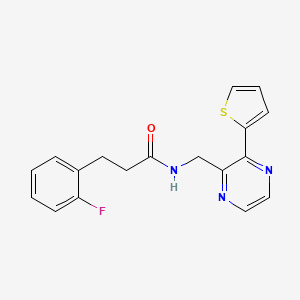

![2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2683652.png)

![1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2683653.png)